

An In-depth Technical Guide to 2-Penten-1-ol, 4-methyl-

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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **2-Penten-1-ol, 4-methyl-**, known by its IUPAC name 4-methyl-2-penten-1-ol. This document details its chemical and physical properties, outlines key methods for its synthesis with detailed experimental protocols, and discusses its primary industrial applications, particularly within the fragrance industry. The guide is intended to serve as a thorough resource for researchers and professionals engaged in chemical synthesis and product development.

Introduction

4-Methyl-2-penten-1-ol is an organic compound classified as an unsaturated aliphatic alcohol. Its structure consists of a five-carbon chain with a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a methyl group at position 4. This allylic alcohol is of interest due to its characteristic odor, which has led to its use as a fragrance ingredient. This guide will explore the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its synthesis and characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methyl-2-penten-1-ol is presented in the table below. These properties are crucial for its handling, application, and the design of

synthetic and purification processes.

Property	Value	Reference
IUPAC Name	4-methyl-2-penten-1-ol	
Synonyms	2-Penten-1-ol, 4-methyl-	
CAS Number	5362-55-0	[1]
(2E)-isomer CAS	69143-05-1	
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	134-136 °C	[2]
Density	0.827 g/cm ³	[2]
Solubility	Soluble in ethanol and ether, slightly soluble in water.[2]	

Spectroscopic Data

The structural characterization of 4-methyl-2-penten-1-ol is primarily achieved through spectroscopic methods. The following tables summarize key data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
~3300 (broad)	O-H stretch (alcohol)
~3020	=C-H stretch (alkene)
~2960, 2870	C-H stretch (alkane)
~1670	C=C stretch (alkene)
~1000	C-O stretch (primary alcohol)

Note: The IR data is predicted based on characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.9	d	6H	-CH(CH ₃) ₂
~1.7	s	1H	-OH
~2.2	m	1H	-CH(CH ₃) ₂
~4.0	d	2H	-CH ₂ OH
~5.5	m	2H	-CH=CH-

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~22.5	-CH(CH ₃) ₂
~31.0	-CH(CH ₃) ₂
~68.0	-CH ₂ OH
~125.0	=CH-
~135.0	=CH-

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of 4-methyl-2-penten-1-ol. The following sections provide detailed experimental protocols for three common methods: Grignard Reaction, Aldol Condensation followed by reduction, and reduction of the corresponding haloalkane.

Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, crotonaldehyde can be reacted with isopropylmagnesium bromide.

Experimental Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with Aldehyde:** Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- **Work-up:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain 4-methyl-2-penten-1-ol.

Aldol Condensation and Subsequent Reduction

This two-step synthesis involves the base-catalyzed aldol condensation of isobutyraldehyde and acetaldehyde to form 4-methyl-2-pentenal, followed by its selective reduction to the corresponding alcohol.

Experimental Protocol:

- **Aldol Condensation:** To a stirred solution of isobutyraldehyde (1.0 eq) and acetaldehyde (1.2 eq) in ethanol, slowly add an aqueous solution of sodium hydroxide (10%) at a temperature maintained below 10 °C. After the addition, continue stirring at room temperature for 4-6 hours.
- **Work-up of Aldehyde:** Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
- **Purification of Aldehyde:** Remove the solvent under reduced pressure and purify the resulting 4-methyl-2-pentenal by distillation.
- **Reduction to Alcohol:** Dissolve the purified 4-methyl-2-pentenal (1.0 eq) in methanol. Cool the solution to 0 °C and add sodium borohydride (0.3 eq) portion-wise. Stir the reaction mixture at room temperature for 2-3 hours.
- **Work-up of Alcohol:** Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- **Purification of Alcohol:** Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Reduction of Haloalkane

This method involves the preparation of a halo-derivative of a suitable alkene followed by nucleophilic substitution with a hydroxide source.

Experimental Protocol:

- **Halogenation:** React 4-methyl-2-pentene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction is typically carried out under reflux with irradiation from a light source to facilitate allylic bromination.
- **Work-up of Halide:** After the reaction is complete, cool the mixture and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any

remaining bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride.

- **Purification of Halide:** Remove the solvent under reduced pressure and purify the resulting 1-bromo-4-methyl-2-pentene by distillation.
- **Hydrolysis:** Reflux the purified 1-bromo-4-methyl-2-pentene with an aqueous solution of sodium hydroxide or potassium carbonate to effect the nucleophilic substitution of the bromide with a hydroxyl group.
- **Work-up and Purification of Alcohol:** After the reaction is complete, cool the mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Purify the final product by fractional distillation.

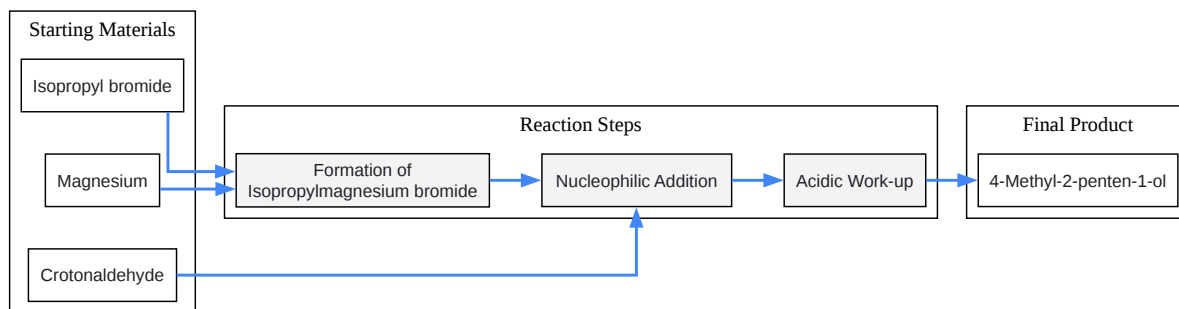
History of Discovery and Use

The precise date and discoverer of 4-methyl-2-penten-1-ol are not well-documented in easily accessible historical records. However, the development and characterization of short-chain unsaturated alcohols are intrinsically linked to the advancements in organic synthesis methodologies in the early to mid-20th century, particularly with the advent of reactions like the Grignard and aldol reactions.

The primary application of 4-methyl-2-penten-1-ol has been in the fragrance industry.^[2] Allylic alcohols, in general, are known for their fresh, green, and sometimes fruity or floral notes. The specific odor profile of 4-methyl-2-penten-1-ol is often described as having a fruity and fresh aroma.^[2] Its use in perfumery is to impart these characteristics to fragrance compositions. The history of using such synthetic molecules in perfumes dates back to the late 19th and early 20th centuries when chemists began to isolate and synthesize aroma compounds to create new and more stable scents than those derived purely from natural sources.

Visualizations

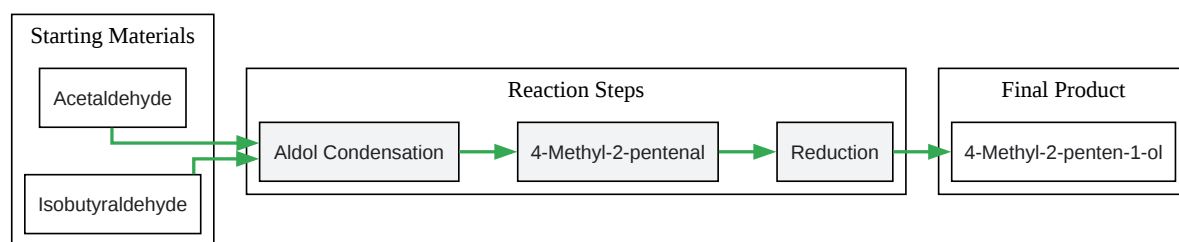
Synthesis Workflow: Grignard Reaction



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Caption: Grignard synthesis of 4-methyl-2-penten-1-ol.

Synthesis Workflow: Aldol Condensation and Reduction



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Caption: Two-step synthesis via Aldol condensation.

Conclusion

4-Methyl-2-penten-1-ol is a valuable specialty chemical with established applications in the fragrance industry. Its synthesis can be achieved through several classic organic reactions,

offering flexibility in precursor selection and process design. This guide has provided a detailed compilation of its properties, synthesis protocols, and historical context to aid researchers and professionals in their work with this compound. Further research could focus on developing more sustainable and efficient catalytic methods for its production.

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